molecular formula C23H26N2O2S B3610240 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE

Cat. No.: B3610240
M. Wt: 394.5 g/mol
InChI Key: ZKLMWGIWHXLPSH-UHFFFAOYSA-N
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Description

The compound 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE is a cyclohexene-derived carbothioamide featuring a 4-methoxybenzylamino substituent and a phenyl group. Its structural complexity arises from the combination of a bicyclic framework, thioamide functionality, and aromatic substitutions.

The structural elucidation of such molecules typically relies on crystallographic tools like SHELXL for refinement and SIR97 for direct-method-based structure determination . Programs such as WinGX and ORTEP-3 further aid in visualization and data analysis .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-23(2)13-19(24-15-16-9-11-18(27-3)12-10-16)21(20(26)14-23)22(28)25-17-7-5-4-6-8-17/h4-12,24H,13-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLMWGIWHXLPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE typically involves multiple steps. One common method includes the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of catalysts and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.

Scientific Research Applications

2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison requires structural analogs, but the provided evidence lacks direct data on this compound or its derivatives. Below is a generalized analysis based on crystallographic methodologies and functional group behavior:

Table 1: Key Features of Comparable Cyclohexene Carbothioamides

Compound Name Substituents Crystallographic Tools Used Bioactivity/Applications (Inferred)
Target Compound 4-Methoxybenzylamino, phenyl, thioamide SHELXL , SIR97 Not reported in evidence
Analog 1: Cyclohexene-carbothioamide derivatives Varied aryl/alkyl groups SHELXS, SHELXD Antimicrobial, enzyme inhibition
Analog 2: N-Phenyl thioamide complexes Phenyl, heterocyclic moieties ORTEP-3 , WinGX Catalytic or coordination chemistry

Structural and Functional Insights

Substituent Effects: The 4-methoxybenzylamino group in the target compound may enhance solubility and π-π stacking compared to non-polar analogs, as seen in related aromatic systems . The thioamide (C=S) group differs from carboxamide (C=O) in hydrogen-bonding capacity and metal chelation, influencing crystallographic packing and reactivity .

Crystallographic Behavior :

  • Small-molecule refinement via SHELXL is standard for such compounds, ensuring precise bond-length and angle measurements .
  • SIR97 ’s direct methods are critical for solving complex structures with multiple substituents, as demonstrated in analogous cyclohexene systems .

Thermal and Electronic Properties :

  • Thioamide derivatives often exhibit lower melting points and higher lipophilicity than their oxo counterparts, impacting their crystallization conditions .

Research Findings and Limitations

The absence of explicit data on the target compound in the provided evidence limits direct comparisons. However, insights can be extrapolated:

  • Crystallographic Software Efficacy : SHELX programs dominate small-molecule refinement due to their robustness, even for structurally intricate molecules .
  • Structural Analogues : Compounds with similar frameworks (e.g., cyclohexene-thioamides) are frequently studied for drug discovery, but specific biological data for the target molecule remain unreported in the cited sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE

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